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Introduction

(5-bromo-2-ethoxyphenyl)boronic acid, with the confirmed IUPAC name (5-bromo-2-
ethoxyphenyl)boronic acid[1], is a substituted arylboronic acid that serves as a crucial building
block in synthetic organic chemistry. Its utility is most pronounced in the realm of palladium-
catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of
modern drug discovery and materials science.[1][2][3][4][5] This technical guide provides a
comprehensive overview of its chemical properties, a detailed synthesis protocol, its primary
application in Suzuki-Miyaura coupling, and a discussion of its potential, though currently
underexplored, biological significance.

Physicochemical Properties

A summary of the key computed physicochemical properties of (5-bromo-2-
ethoxyphenyl)boronic acid is presented in the table below. These properties are essential for
understanding its reactivity, solubility, and handling characteristics in a laboratory setting.
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Property Value Source
(5-bromo-2-

IUPAC Name ) ) PubChem[1]
ethoxyphenyl)boronic acid

Molecular Formula C8H10BBrO3 PubChem[1]

Molecular Weight 244.88 g/mol PubChem[1]

CAS Number 352525-82-7 PubChem[1]

, CCOC1=C(C=C(C=C1)Br)B(O

Canonical SMILES 0 PubChem[1]
PMWQJPWDAQROND-

InChl Key PubChem[1]

UHFFFAOYSA-N

Synthesis of (5-bromo-2-ethoxyphenyl)boronic acid:
A Detailed Experimental Protocol

While a specific, peer-reviewed synthesis protocol for (5-bromo-2-ethoxyphenyl)boronic acid is
not readily available in the searched literature, a standard and widely applicable method for the
synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent
with a trialkyl borate, followed by acidic hydrolysis.[6][7][8] The following is a representative
protocol adapted from general procedures for similar substituted bromophenylboronic acids.

Reaction Scheme:
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Figure 1. Synthetic pathway for (5-bromo-2-ethoxyphenyl)boronic acid.

Materials:

e 1-Bromo-4-ethoxybenzene

e Anhydrous tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e Triisopropyl borate

e Hydrochloric acid (HCI), aqueous solution

» Diethyl ether or Ethyl acetate
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e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
e Argon or Nitrogen gas (for inert atmosphere)

Procedure:

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-
bromo-4-ethoxybenzene (1.0 equivalent) dissolved in anhydrous THF.

« Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1
equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature
below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

o Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at
-78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred
overnight.

o Hydrolysis (Work-up): The reaction is quenched by the slow addition of an aqueous solution
of hydrochloric acid (e.g., 1 M HCI) at 0 °C. The mixture is stirred for 1 hour at room
temperature.

o Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate
(3 x volume of aqueous layer). The combined organic layers are washed with water and then
with brine.

e Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or
sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the
crude product.

 Purification: The crude (5-bromo-2-ethoxyphenyl)boronic acid can be purified by
recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by
column chromatography on silica gel.
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Application in Suzuki-Miyaura Cross-Coupling
Reactions

The primary utility of (5-bromo-2-ethoxyphenyl)boronic acid lies in its role as a nucleophilic
partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-
forming reaction enables the synthesis of a wide array of biaryl and substituted aromatic
compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][3][4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

Reactants & Catalyst
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Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

¢ (5-bromo-2-ethoxyphenyl)boronic acid (1.0 - 1.5 equivalents)

o Aryl or vinyl halide/triflate (1.0 equivalent)

o Palladium catalyst (e.g., Pd(PPhs)s, PdCl2(dppf)) (typically 1-5 mol%)
e Base (e.g., K2COs, Cs2CO0s3, K3P0Oa4) (2-3 equivalents)

e Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

e Argon or Nitrogen gas

Procedure:

e Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a condenser and a
magnetic stir bar, add (5-bromo-2-ethoxyphenyl)boronic acid, the aryl/vinyl halide or triflate,
the palladium catalyst, and the base.

 Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen)
several times.

o Solvent Addition: Degassed solvent is added to the flask via syringe.

e Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C)
and stirred until the starting material is consumed, as monitored by thin-layer
chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with
water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic
extracts are washed with brine, dried over an anhydrous drying agent, and concentrated
under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel or by
recrystallization to afford the pure coupled product.
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Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity
or the modulation of signaling pathways by (5-bromo-2-ethoxyphenyl)boronic acid. However,
the broader class of boronic acids has garnered significant attention in medicinal chemistry.[9]
Boronic acids can form reversible covalent bonds with diols, a functionality present in many
biological molecules such as sugars and glycoproteins. This property has been exploited in the
design of sensors and drug delivery systems.[10]

Furthermore, several boronic acid-containing compounds have been developed as potent
enzyme inhibitors. For instance, Bortezomib, a dipeptidyl boronic acid, is an FDA-approved
proteasome inhibitor for treating multiple myeloma.[6] The boronic acid moiety in these drugs
often interacts with the active site of enzymes.

Given the structural motifs of (5-bromo-2-ethoxyphenyl)boronic acid, it is plausible that it or its
derivatives could be investigated for various biological activities. The presence of the bromo
and ethoxy groups on the phenyl ring can influence its lipophilicity, electronic properties, and
potential interactions with biological targets. Future research may explore its potential as an
intermediate in the synthesis of novel bioactive compounds or as a pharmacophore itself.

Conclusion

(5-bromo-2-ethoxyphenyl)boronic acid is a valuable and versatile reagent in organic synthesis,
primarily employed in the construction of complex molecular architectures through Suzuki-
Miyaura cross-coupling reactions. While its direct biological activities have not been extensively
reported, the broader significance of boronic acids in medicinal chemistry suggests that this
compound and its derivatives hold potential for future drug discovery and development efforts.
The experimental protocols provided herein offer a practical guide for its synthesis and
application, serving as a foundational resource for researchers in the chemical and
pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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